Head-to-Head Optimization: BRD4 Inhibitor-29 (SQ-17) Achieves >6.76-Fold Improvement in Potency Over Parent Hit SQ-1 via Water Network-Guided Design
BRD4 Inhibitor-29 (SQ-17) was directly derived from the initial virtual screening hit SQ-1 through a rational optimization process. In the same biochemical assay, SQ-1 exhibited an IC50 of 676 nM, whereas SQ-17 achieved an IC50 of <100 nM [1]. This represents a >6.76-fold enhancement in inhibitory potency against BRD4. The optimization leveraged free energy landscape construction and water network profiling to improve binding interactions within the conserved water network of the BRD4 bromodomain [1].
| Evidence Dimension | BRD4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | SQ-1 (parent hit compound), IC50 = 676 nM |
| Quantified Difference | >6.76-fold improvement |
| Conditions | Biochemical inhibition assay (IC50 determination) as reported in the original discovery publication [1] |
Why This Matters
This direct comparison within the same study validates the successful optimization trajectory and confirms that BRD4 Inhibitor-29 offers substantially enhanced target engagement relative to its progenitor, justifying its selection over the unoptimized hit.
- [1] Zhong H, Wang X, Chen S, et al. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design. J Med Chem. 2024;67(1):138-151. doi:10.1021/acs.jmedchem.3c00996. View Source
